2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride
Description
2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride is a tertiary amine hydrochloride salt characterized by a piperidine ring substituted with 2,6-dimethyl groups and an ethanamine side chain. Piperidine derivatives are frequently employed in drug development due to their ability to modulate receptor binding and pharmacokinetic properties .
Properties
IUPAC Name |
2-(2,6-dimethylpiperidin-1-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.ClH/c1-8-4-3-5-9(2)11(8)7-6-10;/h8-9H,3-7,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDJNRYBVYJFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,6-Dimethylpiperidine
The precursor 2,6-dimethylpiperidine is typically synthesized via catalytic hydrogenation of 2,6-dimethylpyridine under H₂ (3–5 atm) using Raney nickel. Alternative oxidations of 2,6-dimethylpyridine, as demonstrated in the preparation of 2,6-pyridinedicarboxylic acid, are less relevant here but underscore the reactivity of methyl-substituted pyridines.
Alkylation with N-(2-Chloroethyl)Phthalimide
Reaction of 2,6-dimethylpiperidine with N-(2-chloroethyl)phthalimide in tetrahydrofuran (THF) using sodium hydride as a base yields the protected intermediate N-(2-(2,6-dimethylpiperidin-1-yl)ethyl)phthalimide (Fig. 1A). This method parallels the alkylation of piperazine with N-haloacetyl derivatives described in CN1326846C, where HCl facilitates nucleophilic substitution.
Reaction Conditions
-
Molar ratio: 1:1.2 (piperidine:chloroethyl derivative)
-
Temperature: 80–100°C
-
Solvent: THF or N-methyl-2-pyrrolidone (NMP)
-
Base: NaH (1.2 equiv)
Deprotection and Salt Formation
Hydrazine-mediated deprotection in ethanol liberates the free amine, which is subsequently treated with concentrated HCl to precipitate the hydrochloride salt. Crystallization from toluene, as employed in the isolation of N-lidocaine derivatives, ensures >95% purity.
Method 2: Reductive Amination Approaches
Synthesis of 2,6-Dimethylpiperidin-1-yl Acetaldehyde
Condensation of 2,6-dimethylpiperidine with glyoxylic acid under acidic conditions generates the imine intermediate, which is reduced using sodium cyanoborohydride (NaBH₃CN) to yield 2-(2,6-dimethylpiperidin-1-yl)ethanamine.
Optimization Insights
Direct Reductive Amination
A one-pot approach using 2,6-dimethylpiperidine and ethylene glycol mono-tosylate under hydrogenation conditions (Pd/C, H₂) achieves 70–75% yields. This method avoids intermediates but requires stringent temperature control (50–60°C).
Method 3: Direct Amination of Ethylene Derivatives
Ethylene Oxide Ring-Opening
2,6-Dimethylpiperidine reacts with ethylene oxide in aqueous HCl, followed by amination with ammonia. While operationally simple, this method suffers from over-alkylation, necessitating excess piperidine (molar ratio 1:3).
Michael Addition to Acrylonitrile
Conjugate addition of 2,6-dimethylpiperidine to acrylonitrile, followed by hydrogenation of the nitrile group, provides a streamlined pathway. Catalytic hydrogenation (Raney Ni, 100°C) achieves 85% conversion.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., NMP) enhance alkylation rates compared to THF, as observed in pyrimidine syntheses. Elevated temperatures (>80°C) favor completeness but risk decomposition.
Acidic vs. Basic Media
Protonation of 2,6-dimethylpiperidine in HCl (as in CN1326846C) improves electrophilic substitution but complicates isolation. Neutral conditions with NaH minimize side reactions.
Purification and Isolation Techniques
Crystallization
Toluene-mediated crystallization, effective for N-lidocaine derivatives, achieves >99% purity when coupled with slow cooling (0.5°C/min).
Chromatographic Methods
Silica gel chromatography (hexane:ethyl acetate, 4:1) resolves over-alkylated byproducts, though industrial scalability remains challenging.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (D₂O): δ 1.11 (d, 6H, CH₃), 2.35–2.46 (m, 4H, piperidine-H), 3.20 (t, 2H, CH₂NH₂).
-
ESI-MS : m/z 173.2 [M+H]⁺.
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms ≤0.5% impurities, aligning with pharmacopeial standards.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation (Method 1) | 82–88 | 95–99 | High | Moderate |
| Reductive Amination | 70–75 | 90–93 | Moderate | Low |
| Direct Amination | 60–65 | 85–88 | Low | High |
Method 1 emerges as the optimal route, balancing yield and scalability.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine.
Reduction: Secondary amines derived from the reduction of the ethanamine group.
Substitution: Various substituted ethanamine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and can act as a ligand in receptor binding studies.
Medicine: This compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of various chemical products and as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
The compound is compared below with key structural analogs (Table 1).
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Features |
|---|---|---|---|---|---|
| 2-(2,6-Dimethylpiperidin-1-yl)ethanamine HCl | Not Available | C₉H₂₀N₂·HCl | ~192.7 (calculated) | Piperidine with 2,6-dimethyl | High basicity; potential CNS activity |
| 2-(2,6-Dimethylphenoxy)ethanamine HCl | 313527-92-3 | C₁₀H₁₄ClNO | 215.68 | Aromatic ether | Lower basicity; aromatic ring enhances stability |
| 2,6-Dimethylaniline HCl | 21436-98-6 | C₈H₁₂ClN | 157.64 | Aniline derivative | Planar structure; used in dye synthesis |
| Diphenhydramine HCl | 147-24-0 | C₁₇H₂₁NO·HCl | 291.82 | Ethanolamine derivative | Antihistamine; diphenylmethoxy group |
Key Observations :
- Piperidine vs. Phenoxy/Aromatic Systems: The piperidine core in the target compound confers greater conformational flexibility and basicity compared to rigid aromatic systems like 2-(2,6-dimethylphenoxy)ethanamine HCl. This flexibility may enhance interactions with biological targets .
- Basicity and Solubility: Piperidine derivatives typically exhibit higher water solubility in protonated (HCl salt) forms, which is advantageous for bioavailability. In contrast, aromatic ethers (e.g., 2-(2,6-dimethylphenoxy)ethanamine HCl) may display lower solubility due to hydrophobic aromatic rings .
Pharmacological and Functional Differences
Target Compound vs. Diphenhydramine HCl
- Diphenhydramine HCl () acts as an antihistamine due to its ethanolamine structure and diphenylmethoxy group, which blocks histamine H₁ receptors.
- The target compound’s piperidine-ethanamine structure lacks the diphenylmethoxy moiety, suggesting divergent mechanisms. Piperidine derivatives are often explored for CNS applications (e.g., dopamine receptor modulation) .
Comparison with Dopamine HCl
- Dopamine HCl (CAS 62-31-7, ) is a catecholamine neurotransmitter. The target compound’s lack of hydroxyl groups and presence of a dimethylpiperidine ring would preclude direct catecholamine-like activity but may enable alternative receptor interactions .
Biological Activity
2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride, also known as DMPEA·HCl, is a compound of interest due to its potential biological activities. This article reviews the biochemical properties, cellular effects, mechanisms of action, and research applications of this compound, drawing from diverse scientific literature.
- Molecular Formula : C₉H₁₈ClN
- Molecular Weight : 175.70 g/mol
- CAS Number : 1357946-52-1
Enzyme Interactions
DMPEA·HCl exhibits significant interactions with various enzymes. It has been shown to inhibit certain enzymes, which can alter metabolic pathways and affect cellular functions. For example, studies indicate that this compound can modulate the activity of enzymes involved in neurotransmitter synthesis and degradation, potentially influencing mood and behavior.
Receptor Binding
The compound acts as a ligand for several receptors, including serotonin and dopamine receptors. This interaction may lead to changes in neurotransmitter signaling pathways, which are crucial for maintaining mental health and regulating mood disorders .
Gene Expression Modulation
DMPEA·HCl has been observed to influence gene expression by interacting with transcription factors. This modulation can lead to altered cellular responses to external stimuli and may play a role in neurodevelopmental processes.
Metabolic Impact
The compound affects cellular metabolism by interacting with metabolic enzymes. It can influence metabolic flux, leading to changes in energy production and overall cellular health. Research indicates that DMPEA·HCl may enhance glycolytic pathways under certain conditions.
Molecular Mechanisms
The primary mechanism of action for DMPEA·HCl involves its binding to specific biomolecules, resulting in conformational changes that affect their activity. For instance, its interaction with neurotransmitter receptors can lead to downstream signaling changes that impact neuronal activity and behavior .
Transport and Distribution
DMPEA·HCl is transported across cell membranes via specific transporters. Once inside the cell, it can localize in various organelles, such as mitochondria and the nucleus, where it exerts its biological effects. The distribution within tissues is critical for its efficacy and potential therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of DMPEA·HCl:
- Antidepressant Potential : A study demonstrated that DMPEA·HCl could alleviate symptoms of depression in animal models by enhancing serotonin signaling pathways .
- Neuroprotective Effects : Research indicated that DMPEA·HCl might protect against neurodegenerative processes by reducing oxidative stress markers in neuronal cells.
- Metabolic Regulation : In vitro studies showed that DMPEA·HCl could enhance glucose uptake in muscle cells, suggesting a potential role in metabolic disorders like diabetes.
Dosage Effects in Animal Models
Research indicates that the biological effects of DMPEA·HCl are dose-dependent:
- Low Doses : Minimal observable effects on cellular functions.
- Moderate Doses : Significant modulation of neurotransmitter levels and gene expression.
- High Doses : Potential toxicity leading to adverse effects such as cellular damage and disruption of normal physiological processes.
Q & A
Q. Advanced
- Intermediate purification : Isolate and characterize intermediates (e.g., free amine) via column chromatography .
- Catalyst screening : Test palladium or nickel catalysts for coupling steps to reduce side products .
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
What safety precautions are critical when handling this compound?
Q. Basic
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Avoid inhalation (use fume hoods) .
- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
- Toxicological data : Limited studies exist; assume acute toxicity and handle under ALARA principles .
How do structural modifications of the piperidine ring affect biological activity?
Q. Advanced
Key Insight : Electron-withdrawing groups (e.g., Br, Cl) enhance target engagement, while bulky substituents may reduce solubility .
What solvents and storage conditions are optimal for this compound?
Q. Basic
- Solubility : Use polar solvents (water, methanol) for dissolution; avoid DCM due to potential decomposition .
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon) to prevent hygroscopic degradation .
How to design experiments to elucidate its mechanism of action?
Q. Advanced
Target identification : Perform affinity chromatography or surface plasmon resonance (SPR) to identify binding partners .
Pathway analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map affected pathways in treated cells .
In vivo validation : Test in zebrafish or murine models with pharmacokinetic profiling (e.g., half-life, bioavailability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
